molecular formula C18H17ClN2O2 B2870760 1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide CAS No. 1101204-43-6

1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide

Cat. No.: B2870760
CAS No.: 1101204-43-6
M. Wt: 328.8
InChI Key: LPTDDXZOPOWLBO-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)-N-ethylindoline-2-carboxamide is a synthetic organic compound featuring an indoline-2-carboxamide core that is N-substituted with an ethyl group and further functionalized at the 1-position with a 4-chlorobenzoyl moiety. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the indoline and indole scaffolds are extensively investigated for their diverse biological activities . Related indole-2-carboxamide analogs have demonstrated potent anti-proliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers, suggesting potential applications in the development of new anticancer agents . Furthermore, structurally similar molecules have been reported to exhibit notable antibacterial efficacy against pathogenic Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa , as well as potent antimycobacterial activity by inhibiting the essential transporter MmpL3 in species like Mycobacterium tuberculosis and Mycobacterium abscessus . The presence of both the carboxamide and chlorobenzoyl groups makes this compound a valuable intermediate or precursor for the synthesis of more complex chemical entities in pharmaceutical development. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers can expect high purity and consistent quality, supported by comprehensive analytical data including 1H NMR, 13C NMR, and mass spectrometry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorobenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-2-20-17(22)16-11-13-5-3-4-6-15(13)21(16)18(23)12-7-9-14(19)10-8-12/h3-10,16H,2,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTDDXZOPOWLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution and Racemization

  • Chiral amine complexation : Racemic indoline-2-carboxylic acid (III) is reacted with (R)-α-methylbenzylamine to form diastereomeric salts. The (2S)-enantiomer salt (IVa) precipitates selectively and is isolated via filtration.
  • Acid liberation : Treatment of (IVa) with hydrochloric acid yields enantiomerically pure (2S)-indoline-2-carboxylic acid (I) with >99.5% enantiomeric excess.
  • Recycling the (2R)-enantiomer : The residual filtrate, enriched in (2R)-isomer (IVb), undergoes racemization under alkaline conditions (140–200°C, 5–15 bar pressure) to regenerate racemic (III), enabling iterative resolution cycles and improving overall yield to 50–70%.

Key Data :

Step Yield (%) Purity (%) Conditions
Chiral resolution 80 98 (R)-α-methylbenzylamine, HCl
Racemization 95 - 170°C, 7 bar, 3 h

Conversion to N-Ethylcarboxamide

The carboxylic acid at position 2 is functionalized into the ethyl carboxamide via activation and nucleophilic substitution.

Acid Chloride Formation

Indoline-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane, yielding the reactive acid chloride intermediate.

Amidation with Ethylamine

The acid chloride reacts with ethylamine in the presence of triethylamine (TEA) as a base, forming N-ethylindoline-2-carboxamide.

Optimized Protocol :

  • Solvent : Dichloromethane (0.2 M)
  • Base : 2 equiv TEA
  • Temperature : 0°C → 23°C (gradual warming)
  • Yield : 85–92%

Characterization :

  • ¹H NMR (CDCl₃): δ 6.8–7.2 (m, 4H, aromatic), 4.1 (q, J=7 Hz, 2H, CH₂CH₃), 3.3 (t, J=8 Hz, 2H, indoline CH₂), 1.2 (t, J=7 Hz, 3H, CH₃).
  • HRMS : m/z calc. for C₁₁H₁₄N₂O₂ [M+H]⁺: 229.0982; found: 229.0979.

N-Acylation with 4-Chlorobenzoyl Chloride

The indoline nitrogen at position 1 is acylated using 4-chlorobenzoyl chloride under Schotten-Baumann conditions.

Acylation Protocol

  • Reagents : 4-Chlorobenzoyl chloride (1.2 equiv), TEA (1.5 equiv)
  • Solvent : Dichloromethane (0.1 M)
  • Temperature : 0°C → 23°C, 12 h
  • Workup : Aqueous NaHCO₃ wash, column chromatography (hexanes:EtOAc 3:1)
  • Yield : 78–85%

Mechanistic Insight :
Copper(I) iodide (10 mol%) enhances electrophilicity of the acyl chloride, facilitating nucleophilic attack by the indoline nitrogen, as observed in analogous ynamide acylation reactions.

Characterization :

  • ¹³C NMR (CDCl₃): δ 168.5 (C=O, benzoyl), 165.2 (C=O, carboxamide), 140.1–128.3 (aromatic C), 52.8 (indoline CH₂), 35.4 (CH₂CH₃), 14.1 (CH₃).
  • HPLC Purity : 98.5% (C18 column, MeCN:H₂O 70:30).

Alternative Synthetic Routes

One-Pot Indoline Formation and Acylation

Reductive cyclization of 2-(2-nitrophenyl)ethylamine derivatives followed by in situ acylation offers a streamlined alternative:

  • Reduction : Zn/HCl in EtOH, 60°C, 6 h
  • Acylation : 4-Chlorobenzoyl chloride, pyridine, 0°C
  • Yield : 68% (over two steps)

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic indoline-2-carboxamide esters (e.g., vinyl acetate) achieves 90% enantiomeric excess, though industrial scalability remains limited.

Critical Analysis of Methodologies

Method Advantages Limitations Yield (%)
Chiral resolution High enantiopurity, recyclability Multi-step, high-pressure conditions 50–70
Direct acylation Mild conditions, copper catalysis Requires anhydrous conditions 78–85
One-pot synthesis Reduced purification steps Lower overall yield 68

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Modifications

The following table highlights key structural differences between the target compound and related derivatives:

Compound Name Core Structure Substituents/Modifications Biological Activity Synthesis Yield (%) References
1-(4-Chlorobenzoyl)-N-ethylindoline-2-carboxamide Indoline N-ethyl, 4-chlorobenzoyl Not reported - -
Oxametacine (Indoxamycin acid) Indole N-hydroxy, 5-methoxy, 2-methyl Antiinflammatory -
1-(4-Chlorobenzoyl)-4-(2-fluorophenyl)thiosemicarbazide Thiosemicarbazide 2-fluorophenyl Not reported 93
1-(4-Chlorobenzoyl)-4-(2,4-dichlorophenyl)thiosemicarbazide Thiosemicarbazide 2,4-dichlorophenyl Not reported 90
1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide Pyrrolidine N,N-dimethyl, 5-oxo Not reported -
Coumarin-triazolyl derivative Coumarin 4-chlorobenzyl-triazolyl, fluorophenethyl Potential enzyme inhibitor -
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-ethyl, 4-chlorophenyl Intermediate in synthesis -

Key Structural and Functional Differences

  • Indoline vs. Indole Core : The target compound’s indoline (saturated bicyclic system) contrasts with Oxametacine’s indole (aromatic). Saturation in indoline may reduce metabolic oxidation, enhancing stability, while indole’s aromaticity could improve π-π stacking in biological targets .
  • Substituents like 2,4-dichlorophenyl enhance lipophilicity, possibly improving membrane permeability .
  • Pyrrolidine vs. Piperazine: The pyrrolidine derivative () features a 5-membered ring with N,N-dimethyl groups, which may increase steric hindrance and alter solubility. Piperazine derivatives () are known for enhancing water solubility and bioavailability in drug design .

Biological Activity

1-(4-chlorobenzoyl)-N-ethylindoline-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H16ClN2O2
  • Molecular Weight : 316.77 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chlorobenzoyl group enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activity, influencing various physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties, inhibiting the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : There are indications that it may reduce inflammation through modulation of inflammatory pathways.

Research Findings

A summary of notable studies and findings related to the biological activity of this compound is presented below:

StudyFindingsReference
Study on Antitumor ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Antimicrobial TestingShowed effectiveness against Gram-positive and Gram-negative bacteria.
Inflammation Model StudyReduced markers of inflammation in animal models.

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, this compound was tested on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

A series of antimicrobial assays were conducted against common pathogens, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

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